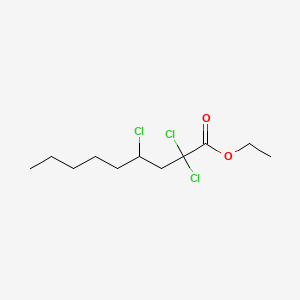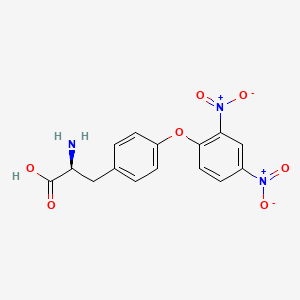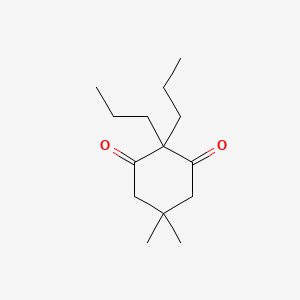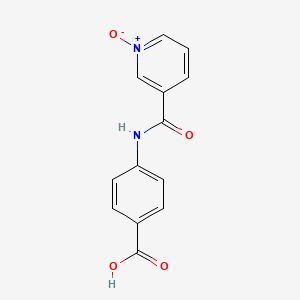
N-(4-Carboxyphenyl)nicotinamide 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a carboxyphenylcarbamoyl group and an N-oxide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carboxylic acid N-oxide under specific conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The carboxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 3-[(4-Carboxyphenyl)carbamoyl]pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxyphenylcarbamoyl group can interact with proteins and enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
3-[(4-Carboxyphenyl)aminocarbonyl]pyridine: Lacks the N-oxide functional group.
4-[(3-Pyridylcarbonyl)amino]benzoic acid: Similar structure but different substitution pattern.
Pyridine-3-carboxylic acid N-oxide: Contains only the pyridine N-oxide moiety.
Uniqueness
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is unique due to the presence of both the carboxyphenylcarbamoyl group and the N-oxide functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
属性
CAS 编号 |
62833-97-0 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI 键 |
NOZXKPUFOWZECN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
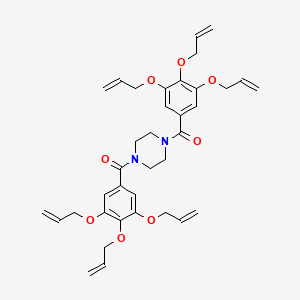
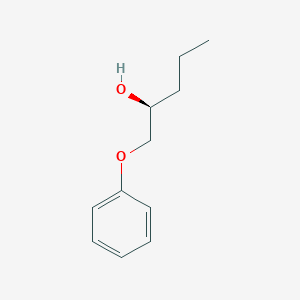
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
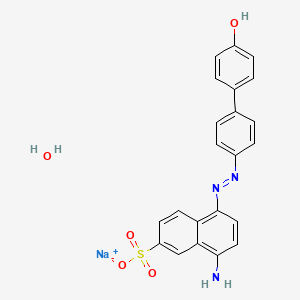
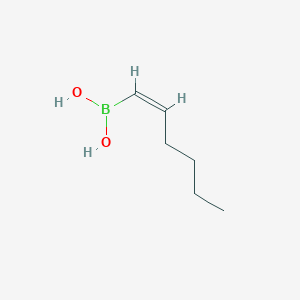
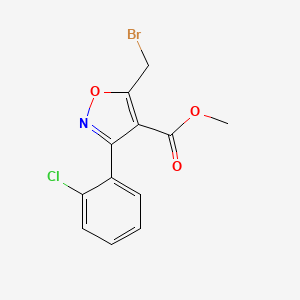
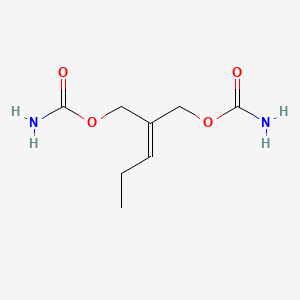
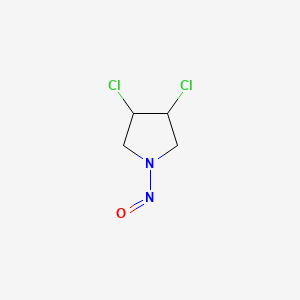
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
